Cas no 647852-82-2 ((R)-SN-38)
(R)-SN-38 structure
Product Name:(R)-SN-38
CAS-Nr.:647852-82-2
MF:C22H20N2O5
MW:392.404605865479
CID:961391
PubChem ID:13374085
Update Time:2025-04-19
(R)-SN-38 Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (4R)-4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)dione
- (R)-SN-38
- (19R)-10,19-Diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(2
- 7-Ethyl-10-Hydroxy Camptothecin, (R)-
- AKOS025394793
- (4R)-4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
- (R)-4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
- (R)-7-Ethyl-10-Hydroxy Camptothecin
- 9P899M3X4E
- (19R)-10,19-Diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione
- SCHEMBL16072280
- (R)-SN-38; 1H-Pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, 4,11-diethyl-4,9-dihydroxy-, (4R)-; (4R)-4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione; (R)-SN-38; (R)-7-Ethyl-10-hydroxycamptothecin; (4R)-4
- DTXSID90538620
- 1H-Pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, 4,11-diethyl-4,9-dihydroxy-, (4R)-
- 647852-82-2
- (4R)-4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4'
-
- Inchi: 1S/C22H20N2O5/c1-3-12-13-7-11(25)5-6-17(13)23-19-14(12)9-24-18(19)8-16-15(20(24)26)10-29-21(27)22(16,28)4-2/h5-8,25,28H,3-4,9-10H2,1-2H3/t22-/m1/s1
- InChI-Schlüssel: FJHBVJOVLFPMQE-JOCHJYFZSA-N
- Lächelt: O1C([C@@](CC)(C2C=C3C4C(=C(CC)C5C=C(C=CC=5N=4)O)CN3C(C=2C1)=O)O)=O
Berechnete Eigenschaften
- Genaue Masse: 392.13700
- Monoisotopenmasse: 392.13722174 g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 29
- Anzahl drehbarer Bindungen: 2
- Komplexität: 820
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 1
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topologische Polaroberfläche: 100
- Molekulargewicht: 392.4
Experimentelle Eigenschaften
- PSA: 101.65000
- LogP: 2.34760
(R)-SN-38 Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| TRC | S589945-1mg |
(R)-SN-38 |
647852-82-2 | 1mg |
$414.00 | 2023-05-17 | ||
| TRC | S589945-2.5mg |
(R)-SN-38 |
647852-82-2 | 2.5mg |
$907.00 | 2023-05-17 | ||
| TRC | S589945-5mg |
(R)-SN-38 |
647852-82-2 | 5mg |
$1728.00 | 2023-05-17 | ||
| TRC | S589945-10mg |
(R)-SN-38 |
647852-82-2 | 10mg |
$3284.00 | 2023-05-17 | ||
| TRC | S589945-25mg |
(R)-SN-38 |
647852-82-2 | 25mg |
$ 27000.00 | 2023-09-06 |
(R)-SN-38 Verwandte Literatur
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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